4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine
CAS No.:
Cat. No.: VC15457389
Molecular Formula: C20H18Cl2N2O2S
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H18Cl2N2O2S |
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Molecular Weight | 421.3 g/mol |
IUPAC Name | 1-(3,4-dichlorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
Standard InChI | InChI=1S/C20H18Cl2N2O2S/c21-18-9-8-16(14-19(18)22)23-10-12-24(13-11-23)27(25,26)20-7-3-5-15-4-1-2-6-17(15)20/h1-9,14H,10-13H2 |
Standard InChI Key | UCXNQEWQZCPJFQ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Features
4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine (C₂₀H₁₈Cl₂N₂O₂S) is characterized by a piperazine core substituted with electron-withdrawing groups. Key features include:
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Molecular weight: 421.34 g/mol (calculated from atomic masses).
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Functional groups:
The naphthylsulfonyl group distinguishes this compound from simpler arylpiperazines, such as 1-(3,4-dichlorophenyl)piperazine (C₁₀H₁₂Cl₂N₂, MW 231.12 g/mol) , by extending π-π stacking capabilities and altering solubility profiles.
Synthesis and Structural Analogues
Structural Analogues and Activity Trends
Comparative analysis of related compounds reveals structure-activity relationships:
The naphthylsulfonyl group in 4-(3,4-dichlorophenyl)-1-(naphthylsulfonyl)piperazine likely enhances binding to hydrophobic receptor pockets compared to phenylsulfonyl analogues .
Analytical Characterization
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing piperazine derivatives. A validated method for detecting 4-FPP and 3-TFMPP achieves limits of detection (LOD) of 1.95–5 ng/mL , applicable to 4-(3,4-dichlorophenyl)-1-(naphthylsulfonyl)piperazine. Key parameters include:
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Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
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Temperature program: 70°C (2 min) → 20°C/min → 300°C (10 min).
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Retention time: Estimated at 12–14 min based on sulfonylated analogues .
Spectroscopic Data
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